molecular formula C17H21NO3S B350205 N-(4-methoxybenzyl)-2,4,6-trimethylbenzenesulfonamide CAS No. 305849-15-4

N-(4-methoxybenzyl)-2,4,6-trimethylbenzenesulfonamide

Cat. No.: B350205
CAS No.: 305849-15-4
M. Wt: 319.4g/mol
InChI Key: XKJYJMDMRFQNGN-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-2,4,6-trimethylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a 4-methoxybenzyl group attached to a 2,4,6-trimethylbenzenesulfonamide core, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-2,4,6-trimethylbenzenesulfonamide typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 4-methoxybenzylamine. This reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-2,4,6-trimethylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(4-methoxybenzyl)-2,4,6-trimethylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-2,4,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The methoxybenzyl group may enhance the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxybenzyl)thiosemicarbazide: Similar structure but with a thiosemicarbazide group instead of a sulfonamide group.

    4-methoxybenzylamine: Lacks the sulfonamide group but shares the methoxybenzyl moiety.

    2,4,6-trimethylbenzenesulfonamide: Similar core structure but without the methoxybenzyl group.

Uniqueness

N-(4-methoxybenzyl)-2,4,6-trimethylbenzenesulfonamide is unique due to the combination of the methoxybenzyl and sulfonamide groups, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2,4,6-trimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S/c1-12-9-13(2)17(14(3)10-12)22(19,20)18-11-15-5-7-16(21-4)8-6-15/h5-10,18H,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKJYJMDMRFQNGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2=CC=C(C=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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